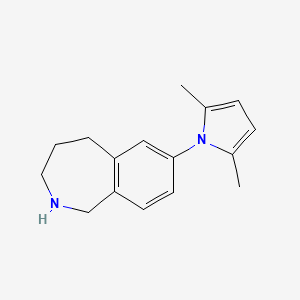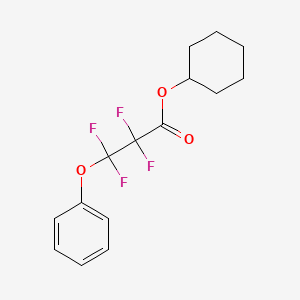
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate is a chemical compound with the molecular formula C15H18F4O3 It is known for its unique structural features, which include a cyclohexyl group, a tetrafluorinated carbon chain, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate typically involves the reaction of cyclohexanol with 2,2,3,3-tetrafluoro-3-phenoxypropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the mixture in an inert atmosphere to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexyl carboxylic acid.
Reduction: Formation of cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanol.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The tetrafluorinated carbon chain and phenoxy group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexyl 2,2,3,3-tetrafluoro-3-methoxypropanoate
- Cyclohexyl 2,2,3,3-tetrafluoro-3-ethoxypropanoate
- Cyclohexyl 2,2,3,3-tetrafluoro-3-butoxypropanoate
Uniqueness
Cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to its methoxy, ethoxy, and butoxy analogs
Propriétés
Numéro CAS |
873013-81-1 |
|---|---|
Formule moléculaire |
C15H16F4O3 |
Poids moléculaire |
320.28 g/mol |
Nom IUPAC |
cyclohexyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate |
InChI |
InChI=1S/C15H16F4O3/c16-14(17,13(20)21-11-7-3-1-4-8-11)15(18,19)22-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 |
Clé InChI |
GYZKGIXSLARJEB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)C(C(OC2=CC=CC=C2)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)
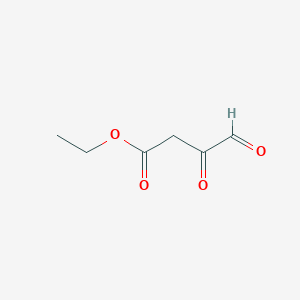
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
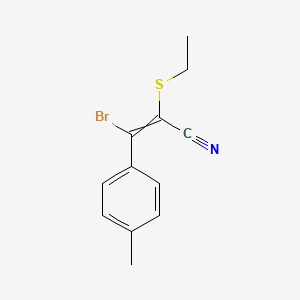
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
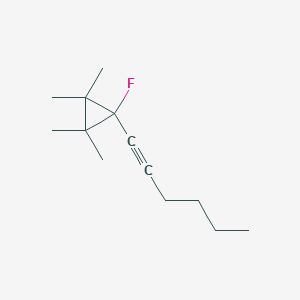
![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)

![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)
